molecular formula C29H29ClN6O2S B2805572 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,5-dimethylphenyl)piperazine CAS No. 893788-77-7

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,5-dimethylphenyl)piperazine

Katalognummer: B2805572
CAS-Nummer: 893788-77-7
Molekulargewicht: 561.1
InChI-Schlüssel: UEKZCUPVGVHGGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 7-chloro substituent on the quinazoline ring, a 3,4-dimethylbenzenesulfonyl group at position 3, and a 4-(2,5-dimethylphenyl)piperazine moiety at position 5 (as inferred from nomenclature conventions and analogs in ). The piperazine substituent enhances solubility and modulates receptor binding, while the sulfonyl group contributes to metabolic stability.

Eigenschaften

IUPAC Name

7-chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN6O2S/c1-18-5-6-20(3)26(15-18)34-11-13-35(14-12-34)27-24-17-22(30)8-10-25(24)36-28(31-27)29(32-33-36)39(37,38)23-9-7-19(2)21(4)16-23/h5-10,15-17H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKZCUPVGVHGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC(=C(C=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,5-dimethylphenyl)piperazine (CAS Number: 904583-41-1) is a synthetic organic molecule that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN6O2SC_{23}H_{25}ClN_{6}O_{2}S, with a molecular weight of 485.0 g/mol. The structure features a chloro-substituted triazoloquinazoline core linked to a piperazine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H25ClN6O2SC_{23}H_{25}ClN_{6}O_{2}S
Molecular Weight485.0 g/mol
CAS Number904583-41-1

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within the body. The triazole and quinazoline moieties facilitate binding to specific enzymes and receptors. Preliminary studies suggest potential anti-inflammatory , antimicrobial , and anticancer activities through modulation of signaling pathways.

Specific Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It shows potential as a modulator of neurotransmitter receptors, which could influence central nervous system (CNS) activities.

Anticonvulsant Activity

Research has indicated that derivatives of quinazoline compounds exhibit anticonvulsant properties. For instance, studies on similar structures have demonstrated efficacy in models of induced seizures. The compound’s structural similarity suggests it may also possess anticonvulsant properties.

CNS Depressant Effects

The compound has been evaluated for CNS depressant activity. In animal models, it exhibited significant sedative-hypnotic effects at varying doses. These findings align with the behavior of other quinazoline derivatives that have shown similar CNS activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological profile of related compounds:

  • Anticonvulsant Studies : In a study involving various quinazoline derivatives, compounds were tested for their ability to prevent seizures induced by electroshock methods. Some derivatives showed significant protection against seizures at specific dosages (30-300 mg/kg) .
  • Sedative-Hypnotic Activity : A series of experiments assessed the sedative effects using the actophotometer screen method. Compounds similar in structure demonstrated notable sedative properties .
  • Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotorod method, which assesses motor coordination in animals. Results indicated that while some compounds were effective as anticonvulsants, they did not exhibit significant neurotoxic effects at therapeutic doses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarity and Tanimoto Index Analysis

Structural analogs of the target compound include derivatives with variations in sulfonyl groups, aryl substituents, and piperazine modifications. Key examples from literature are:

Compound Name Substituents (Position 3 / Position 5) Tanimoto Similarity* Molecular Weight (g/mol) LogP (Predicted)
Target Compound 3,4-dimethylbenzenesulfonyl / 4-(2,5-dimethylphenyl)piperazine ~550† ~4.2†
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)[1,2,3]triazolo[1,5-a]quinazoline () 4-ethylbenzenesulfonyl / 3-methylpiperidine 0.82–0.85‡ 530 3.8
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Phenylsulfonyl / 4-isopropylphenylamine 0.78–0.80‡ 518 4.1

*Tanimoto similarity calculated using MACCS or Morgan fingerprints (structural similarity thresholds >0.8 indicate high similarity).
†Predicted values based on substituent contributions (e.g., 3,4-dimethylbenzenesulfonyl increases logP vs. phenylsulfonyl).
‡Estimated from analogous comparisons in .

The target compound exhibits higher hydrophobicity (logP ~4.2) compared to the 4-ethylbenzenesulfonyl analog (logP 3.8) due to the additional methyl groups. Its piperazine moiety may enhance water solubility relative to the amine-substituted analog in .

Bioactivity Correlation and Structure-Activity Relationships (SAR)

Compounds with triazoloquinazoline cores and sulfonyl groups have shown activity in epigenetic modulation (e.g., HDAC inhibition) and kinase targeting. For instance:

  • analog : Demonstrated moderate HDAC8 inhibition (IC₅₀ ~15 μM) in preliminary assays, attributed to the sulfonyl group’s interaction with zinc in the active site.
  • analog : Exhibited antiproliferative activity against HeLa cells (IC₅₀ ~8 μM), linked to the isopropylphenylamine group’s role in membrane penetration.

The target compound’s 2,5-dimethylphenylpiperazine group may improve target selectivity compared to simpler piperidine or aniline derivatives, as bulky aryl-piperazine substituents often reduce off-target effects.

Research Findings and Implications

  • Structural optimization : The 3,4-dimethylbenzenesulfonyl group in the target compound likely enhances metabolic stability over phenylsulfonyl analogs, as methyl groups reduce oxidative metabolism.
  • Bioactivity prediction : Based on SAR trends, the compound may exhibit dual kinase/epigenetic activity due to triazoloquinazoline’s planar structure and sulfonyl group’s zinc-binding capacity.
  • Synthetic challenges : Steric hindrance from the 2,5-dimethylphenyl group may require optimized coupling conditions (e.g., elevated temperatures or polar aprotic solvents).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.